N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-10-7-13(11-16(15)22)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECGENDXSYUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of 1,3-benzoxazole ring: This is achieved by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Coupling with 4-aminophenyl group: The 1,3-benzoxazole intermediate is then coupled with 4-aminophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Introduction of 3,4-dichlorobenzamide moiety: Finally, the resulting intermediate is reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the development of fluorescent probes and sensors due to its photophysical properties.
Industrial Chemistry: Utilized as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and synthetic differences between N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide and analogous benzamide derivatives:
Key Observations:
Structural Variations: Benzoxazole vs. Indole/oxadiazole cores: The target compound’s benzoxazole group (electron-deficient heterocycle) contrasts with indole (electron-rich) in compounds 17–18 and oxadiazole in . Benzoxazole may confer rigidity and improved metabolic stability. Substituent effects: The 3,4-dichloro substitution in the target compound enhances lipophilicity compared to mono-chloro analogs (e.g., compound 17). However, the methoxy-substituted analog () shows how polar groups can modulate solubility .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. The 3,4-dichloro analog (compound 18) has a significantly lower melting point (112–114°C) than its 4-chloro counterpart (150–152°C), likely due to reduced crystallinity from asymmetric substitution .
Synthetic Routes :
- Compounds in were synthesized via acylation of indole-ethylamine with substituted benzoyl chlorides . In contrast, the target compound likely involves coupling a benzoxazole-containing aniline with 3,4-dichlorobenzoyl chloride.
- Oxadiazole derivatives (e.g., ) require cyclization steps, which are absent in benzoxazole-based syntheses .
Biological Relevance: While ’s indole-ethyl benzamides were designed for Toll-like receptor 4 (TLR4) modulation , the target compound’s benzoxazole core may target kinases or proteases due to its planar structure.
Research Findings and Trends
- Halogenation Impact : Dichloro substitution consistently increases lipophilicity and alters melting points, as seen in and . This aligns with ClogP calculations for similar compounds .
- Heterocycle Role : Benzoxazole and oxadiazole cores improve thermal stability and bioavailability compared to simpler aryl groups .
- Synthetic Flexibility : The diversity of benzamide derivatives (indole, oxadiazole, benzoxazole) underscores the scaffold’s adaptability in drug design .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 347.19 g/mol. The compound features a benzoxazole moiety, which is known to impart various biological activities.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit selective antimicrobial properties. A study involving various derivatives revealed that this compound showed activity against certain Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | Not active |
The compound demonstrated moderate activity against Bacillus subtilis and Staphylococcus aureus, while showing no activity against Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
| HepG2 (Liver cancer) | 25 |
The compound exhibited IC50 values indicating significant cytotoxicity against breast, lung, and liver cancer cells . These results suggest a potential for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects is likely multifactorial. It may involve the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of microbial and cancerous cells. This interaction can lead to apoptosis in cancer cells and disruption of essential cellular processes in microbes .
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive screening of benzoxazole derivatives was conducted to evaluate their antibacterial properties. The study found that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to those with electron-withdrawing groups .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that compounds similar to this compound were effective against multiple cancer cell lines. The presence of specific substituents on the benzoxazole ring was correlated with increased cytotoxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide and structurally related benzamide derivatives?
- Answer : The compound can be synthesized via condensation reactions between substituted benzoxazole-containing amines and activated acyl chlorides. For example, 3,4-dichlorobenzoyl chloride can react with 4-(1,3-benzoxazol-2-yl)aniline under reflux in anhydrous THF with a base like sodium bicarbonate to facilitate nucleophilic acyl substitution . Similar protocols are used for related dichlorobenzamide derivatives, where reaction conditions (e.g., solvent, temperature, and stoichiometry) are optimized to improve yield and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- 1H/13C-NMR : To confirm hydrogen and carbon environments, with chemical shifts for aromatic protons typically observed between δ 7.0–8.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]+) and validate the empirical formula .
- X-ray crystallography : For unambiguous structural confirmation, utilizing programs like SHELXL for refinement. Orthorhombic crystal systems (e.g., space group P222) are common for such derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data during characterization?
- Answer : Discrepancies in NMR or mass spectra may arise from impurities, solvent effects, or tautomerism. Strategies include:
- Purity assessment : Use HPLC to confirm >95% purity .
- Solvent standardization : Compare data in consistent solvents (e.g., CDCl vs. DMSO-d).
- Computational validation : Employ DFT calculations to predict NMR chemical shifts and compare with experimental results .
Q. What strategies are effective in optimizing the biological activity of this compound through structural modifications?
- Answer : Systematic SAR (Structure-Activity Relationship) studies can guide modifications:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF) on the benzoxazole ring may enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacement : Replace the benzoxazole moiety with thiazole or triazine derivatives to improve solubility while retaining activity .
- Docking studies : Use programs like AutoDock to predict interactions with target proteins (e.g., TLR4 or bacterial enzymes) and prioritize synthetic targets .
Q. How can crystallographic data inconsistencies be addressed during structure refinement?
- Answer : Inconsistencies in X-ray data (e.g., high R factors or thermal motion artifacts) require:
- Data reprocessing : Use software like SHELXL to apply absorption corrections (e.g., SADABS) and optimize scaling .
- Twinned crystal analysis : Test for twinning using PLATON and apply appropriate refinement models .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Thermal stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for phase transitions .
- Metabolic stability : Perform in vitro assays with liver microsomes to identify metabolic hotspots (e.g., vulnerable ester or amide bonds) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across different assay systems?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation steps include:
- Dose-response validation : Repeat assays with a broader concentration range (e.g., 1 nM–100 µM).
- Control standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate assay sensitivity .
- Mechanistic studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities .
Methodological Best Practices
Q. What computational tools are most reliable for predicting the pharmacokinetic properties of this compound?
- Answer : Use a combination of:
- SwissADME : To predict logP, solubility, and bioavailability.
- Molinspiration : For calculating drug-likeness parameters (e.g., Lipinski’s Rule of Five).
- MD simulations : GROMACS for assessing membrane permeability and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
